molecular formula C17H18ClN3O4S B3015279 1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine CAS No. 694517-89-0

1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

Cat. No. B3015279
CAS RN: 694517-89-0
M. Wt: 395.86
InChI Key: CTDQURXOOJQSPR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a chemical compound that has been the focus of scientific research due to its potential use in various applications. This compound is a piperazine derivative that has been synthesized through a specific method and has been found to have certain biochemical and physiological effects.

Scientific Research Applications

Synthesis Methods and Chemical Analysis

Research into the synthesis of related piperazine compounds, such as 1-(2,3-dichlorophenyl)piperazine, provides insights into the methodologies that might be applicable to 1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine. The synthesis processes typically involve steps such as alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis, with studies discussing the influence of various factors on these steps and confirming the structures of the compounds through IR and 1H-NMR techniques (Quan, 2006), (Li Ning-wei, 2006).

Pharmacological Effects and Potential Therapeutic Uses

Various studies have explored the pharmacological effects and potential therapeutic uses of piperazine derivatives. For instance, derivatives bearing the piperazine moiety have been investigated for their anticancer activities, with some compounds showing promise as antiproliferative agents against cancer cells (Yurttaş et al., 2014). Furthermore, 2-furoic piperazide derivatives have been evaluated for their inhibitory potential against enzymes related to type 2 diabetes and Alzheimer's diseases, highlighting the multi-functional nature of these compounds (Abbasi et al., 2018).

Antimicrobial Activities

Research has also been conducted on the antimicrobial activities of piperazine derivatives, with studies synthesizing new compounds and evaluating their efficacy against bacterial and fungal strains. These efforts demonstrate the potential of piperazine-based compounds in developing new antimicrobials (Patil et al., 2021).

properties

IUPAC Name

1-(3-chlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c1-13-5-6-16(21(22)23)12-17(13)26(24,25)20-9-7-19(8-10-20)15-4-2-3-14(18)11-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDQURXOOJQSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

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